N-[(4-fluorophenyl)methyl]-6-hydroxypyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-6-oxo-1H-pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O2/c14-11-4-1-9(2-5-11)7-16-13(18)10-3-6-12(17)15-8-10/h1-6,8H,7H2,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVARPPLVHHWLGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=CNC(=O)C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-fluorophenyl)methyl]-6-hydroxypyridine-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzyl chloride and 6-hydroxypyridine-3-carboxylic acid.
Nucleophilic Substitution: The 4-fluorobenzyl chloride undergoes a nucleophilic substitution reaction with 6-hydroxypyridine-3-carboxylic acid in the presence of a base such as potassium carbonate (K2CO3) to form the desired product.
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures (80-100°C) to facilitate the nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: The use of large-scale reactors to handle bulk quantities of starting materials and reagents.
Continuous Flow Synthesis: Implementation of continuous flow synthesis techniques to enhance reaction efficiency and yield.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
N-[(4-fluorophenyl)methyl]-6-hydroxypyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions to introduce additional substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents like ether or tetrahydrofuran (THF).
Substitution: Electrophilic reagents such as nitrating agents (HNO3/H2SO4) or halogenating agents (Br2/FeBr3) under controlled conditions.
Major Products Formed
Oxidation: Formation of 6-oxo-pyridine-3-carboxamide derivatives.
Reduction: Formation of 6-hydroxy-3-aminopyridine derivatives.
Substitution: Formation of various substituted fluorophenyl derivatives.
Scientific Research Applications
N-[(4-fluorophenyl)methyl]-6-hydroxypyridine-3-carboxamide exhibits several biological activities, primarily related to its interaction with various receptors and enzymes. Key areas of research include:
- Antagonism of Receptors : The compound has been studied for its potential as an antagonist of the transient receptor potential vanilloid 1 (TRPV1) receptor, which plays a crucial role in pain perception and inflammatory responses. Studies have shown that derivatives of this compound can inhibit TRPV1 with significant potency, indicating its potential use in pain management therapies.
- Anti-inflammatory Properties : Its structural characteristics allow it to interact effectively with cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. Compounds that inhibit these enzymes are valuable for developing anti-inflammatory drugs.
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods, often involving multi-step reactions that require careful control of conditions to yield high-purity products. The development of derivatives has been a focal point in research, as modifications can enhance biological activity or alter pharmacokinetic properties.
Table 1: Comparison of Structural Analogues
| Compound Name | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| N-(4-methylphenyl)-5-bromo-1-[2-(4-fluorophenyl)ethyl]-6-hydroxypyridine-3-carboxamide | Similar amide structure | TRPV1 antagonist | Bromine substitution enhances lipophilicity |
| N-(4-isopropylphenyl)-5-fluoro-1-[2-(chlorophenyl)ethyl]-6-methoxypyridine-3-carboxamide | Similar amide structure | Analgesic properties | Fluorine enhances metabolic stability |
| N-(4-cyclopropylphenyl)-5-nitro-1-[2-(bromophenyl)ethyl]-6-acetoxypyridine-3-carboxamide | Similar amide structure | Antimicrobial activity | Nitro group increases reactivity |
Research Findings and Case Studies
Recent studies have highlighted the therapeutic potential of this compound in various contexts:
- Pain Management : In a study focusing on TRPV1 antagonists, researchers found that certain derivatives exhibited IC50 values in the nanomolar range, suggesting they could be developed into effective analgesics.
- Antimicrobial Activity : Research has also indicated that this compound and its analogues possess antimicrobial properties against various pathogens, making them candidates for further investigation in infectious disease treatment .
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)methyl]-6-hydroxypyridine-3-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors involved in key biological pathways.
Pathways Involved: The compound can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Binding Interactions: The fluorophenyl and hydroxypyridine moieties facilitate binding to target proteins, influencing their activity and function.
Comparison with Similar Compounds
Key Observations :
- The target compound’s 6-hydroxypyridine core distinguishes it from fused heterocycles (e.g., oxazolo-pyridine in or furopyridine in ), which may alter electron distribution and target engagement.
- The 4-fluorobenzyl group is a common motif in analogs, suggesting its role in enhancing membrane permeability or receptor binding .
Biological Activity
N-[(4-fluorophenyl)methyl]-6-hydroxypyridine-3-carboxamide is a compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential therapeutic properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a hydroxyl group and a fluorophenyl moiety, which contributes to its biological activity. The structural formula can be represented as follows:
1. Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. It has been studied for its ability to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The compound appears to induce apoptosis, a form of programmed cell death, through the modulation of key signaling pathways.
Case Study:
In vitro studies demonstrated that treatment with this compound resulted in a significant reduction in the viability of MCF-7 breast cancer cells, with IC50 values in the low micromolar range. These findings suggest that it may serve as a lead compound for further development in cancer therapeutics .
2. Anti-inflammatory Activity
The compound has shown potential anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory responses. This activity is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases.
Mechanism of Action:
this compound may modulate the NF-kB signaling pathway, leading to decreased expression of inflammatory mediators .
3. Antimicrobial Effects
Preliminary studies suggest that the compound possesses antimicrobial properties against a range of pathogens, including both Gram-positive and Gram-negative bacteria. Its effectiveness against Staphylococcus aureus and Escherichia coli has been documented.
Research Findings:
In a comparative study, the compound exhibited greater antimicrobial activity than standard antibiotics such as ampicillin. This positions it as a candidate for further exploration as an antimicrobial agent .
The biological activity of this compound is attributed to its interactions with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer progression and inflammation.
- Receptor Modulation: It can bind to receptors that play critical roles in cell signaling pathways related to growth and inflammation.
- Signaling Pathways: The modulation of pathways such as apoptosis and NF-kB contributes to its anticancer and anti-inflammatory effects .
Data Table: Biological Activities Summary
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing N-[(4-fluorophenyl)methyl]-6-hydroxypyridine-3-carboxamide with high purity?
- Methodological Answer : The synthesis typically involves coupling 6-hydroxypyridine-3-carboxylic acid with 4-fluorobenzylamine derivatives. Critical steps include:
- Protecting the hydroxyl group on pyridine to prevent side reactions during amide bond formation (e.g., using tert-butyldimethylsilyl (TBS) groups) .
- Purification via reverse-phase HPLC to achieve ≥98% purity, as validated in structurally analogous pyridinecarboxamide syntheses .
- Characterization by / NMR to confirm regioselectivity and LC-MS for molecular weight verification .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of:
- X-ray crystallography : For unambiguous confirmation of the 3D structure, as demonstrated in related pyridinecarboxamide derivatives (e.g., 6-methyl-N-(4-methoxyphenyl) analogs) .
- FT-IR spectroscopy : To identify key functional groups (e.g., amide C=O stretch at ~1650–1680 cm, hydroxyl O-H stretch at ~3200–3600 cm) .
- High-resolution mass spectrometry (HRMS) : For precise molecular formula validation .
Advanced Research Questions
Q. What strategies resolve contradictory bioactivity data observed in enzyme inhibition assays involving this compound?
- Methodological Answer : Contradictions may arise due to assay conditions or compound stability. Mitigation includes:
- Orthogonal assays : Use fluorescence polarization and surface plasmon resonance (SPR) to cross-validate binding affinities .
- Stability profiling : Monitor compound degradation in buffer solutions via LC-MS over 24–72 hours, adjusting pH or adding stabilizers (e.g., antioxidants) if necessary .
- Molecular dynamics (MD) simulations : To assess conformational changes in the target enzyme (e.g., kinases) that may affect binding .
Q. How does the 4-fluorophenylmethyl substituent influence pharmacokinetic properties?
- Methodological Answer : The fluorophenyl group enhances:
- Lipophilicity : Measured via logP values (e.g., ~2.5–3.0 for similar compounds), improving membrane permeability .
- Metabolic stability : Resistance to cytochrome P450 oxidation due to fluorine’s electron-withdrawing effects, as shown in pharmacokinetic studies of trifluoromethyl-containing analogs .
- Target selectivity : Fluorine’s steric and electronic effects reduce off-target interactions, validated in SAR studies of pyridinecarboxamide-based inhibitors .
Q. What advanced techniques characterize this compound’s interaction with biological targets?
- Methodological Answer :
- Cryo-EM or X-ray co-crystallography : Resolve binding modes at atomic resolution (e.g., ligand-protein interactions observed in PDB entry 1HH for a related fluorophenyl-pyridinecarboxamide) .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH, ΔS) to distinguish enthalpic vs. entropic driving forces .
- NMR-based fragment screening : Identify competitive binding of fragments in solution-phase assays .
Contradictions and Limitations in Current Literature
- Bioactivity variability : Discrepancies in IC values across studies may stem from differences in assay buffer ionic strength or redox conditions .
- Synthetic scalability : Current methods prioritize purity over yield; future work should optimize catalytic systems (e.g., Pd-mediated cross-coupling) for gram-scale production .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
